
6-Bromo-4-(4-pyridinyl)quinoline
Vue d'ensemble
Description
6-Bromo-4-(4-pyridinyl)quinoline is a chemical compound with the molecular formula C13H8BrN3 . It is a derivative of quinoline, a nitrogenous heterocyclic compound .
Synthesis Analysis
The synthesis of 6-Bromo-4-(4-pyridinyl)quinoline and its derivatives often involves cascade cyclization of propynols . For instance, 6-bromo-4-chloroquinoline-3-carboxamide can be treated with 1-methyl-4-BPin-1H-pyrazole to generate 4-bromo quinolines .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-(4-pyridinyl)quinoline consists of a quinoline core with a bromine atom at the 6th position and a pyridinyl group at the 4th position . The average mass of the molecule is 286.127 Da and the monoisotopic mass is 284.990143 Da .Chemical Reactions Analysis
Quinoline derivatives, including 6-Bromo-4-(4-pyridinyl)quinoline, have been used in various chemical reactions. For instance, they can undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds .Orientations Futures
The future directions in the research of 6-Bromo-4-(4-pyridinyl)quinoline and its derivatives could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in drug discovery . Further studies could also focus on the design of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Propriétés
IUPAC Name |
6-bromo-4-pyridin-4-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-11-1-2-14-13(9-11)12(5-8-17-14)10-3-6-16-7-4-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZCTWVNPUCEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


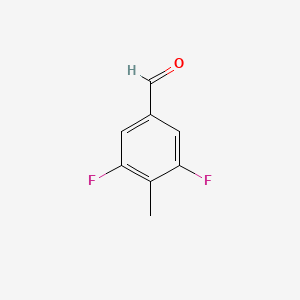
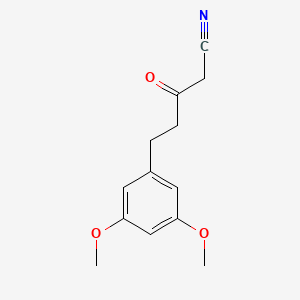

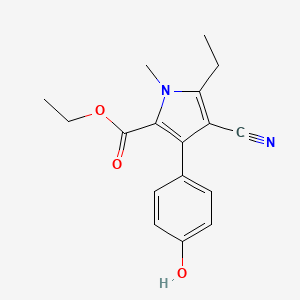

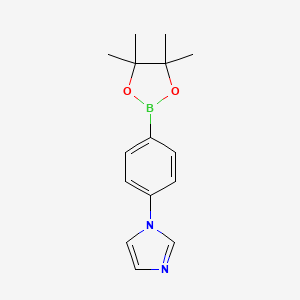
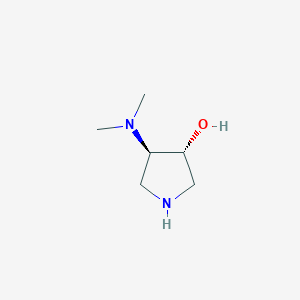

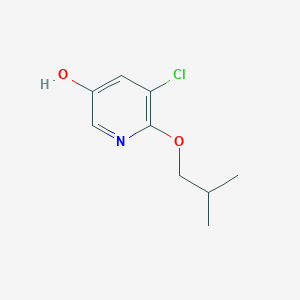
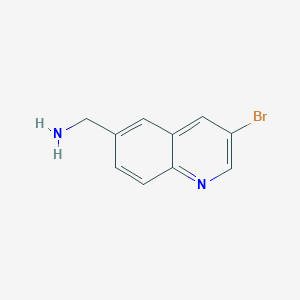
![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)

